molecular formula C22H26N6O3 B2596679 1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one CAS No. 1421449-52-6

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

Cat. No. B2596679
CAS RN: 1421449-52-6
M. Wt: 422.489
InChI Key: YTWZUPHFAILAJI-UHFFFAOYSA-N
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Description

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C22H26N6O3 and its molecular weight is 422.489. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds containing oxadiazole derivatives, including those with piperazine and isoxazole moieties, have been synthesized and found to exhibit strong antimicrobial activity. For instance, new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring were synthesized and demonstrated significant antimicrobial effects. A structure–activity study of the antimicrobial effect was performed for these compounds, highlighting their potential as novel antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).

Anticancer Applications

The inhibition of oxidative phosphorylation (OXPHOS) by specific inhibitors like BAY87-2243, which can be structurally related to the compound , has been explored for cancer treatment. In combination with dimethyl α-ketoglutarate (DMKG), these inhibitors have shown to effectively kill cancer cells by causing a bioenergetic catastrophe. This combination triggers a cell death program involving the disruption of the mitochondrial network and activation of cell death pathways, offering a novel approach for anticancer therapy (Sica et al., 2019).

Enzyme Inhibition for Antibacterial Properties

The synthesis and evaluation of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have demonstrated potent antibacterial efficacies, including biofilm and MurB enzyme inhibition. These compounds showed remarkable inhibitory activities against various bacterial strains and biofilm formation, indicating their potential as novel antibacterial agents. The study underscores the significance of the piperazine component in enhancing the antimicrobial properties of these compounds (Mekky & Sanad, 2020).

Tuberculostatic Activity

1,3,4-Oxadiazole derivatives, including those with piperazine modifications, have been synthesized and tested for their tuberculostatic activity. These compounds have shown promising results against tuberculosis, indicating their potential as novel therapeutic agents in the fight against this disease. The study highlights the importance of structural modifications, such as the introduction of piperazine, in enhancing the biological activity of these compounds (Foks et al., 2004).

properties

IUPAC Name

1-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c1-14-18(15(2)30-25-14)6-8-20(29)28-11-9-27(10-12-28)19-7-5-17(13-23-19)21-24-22(31-26-21)16-3-4-16/h5,7,13,16H,3-4,6,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWZUPHFAILAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

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